molecular formula C13H16N2O3 B8719917 4-(3-Methoxy-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

4-(3-Methoxy-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8719917
M. Wt: 248.28 g/mol
InChI Key: VPOSIUKVFAZWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxy-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-(3-methoxy-4-nitrophenyl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C13H16N2O3/c1-14-7-5-10(6-8-14)11-3-4-12(15(16)17)13(9-11)18-2/h3-5,9H,6-8H2,1-2H3

InChI Key

VPOSIUKVFAZWQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25 mL glass microwave tube was charged with potassium phosphate tribasic (3.00 g, 13.05 mmol), 2-(dicyclohexylphosphino)-2′,4′,6′,-tri-isopropyl-1,1′-biphenyl (Strem Chemicals, Newburyport, Mass., 83 mg, 0.174 mmol), tris(dibenzylideneacetone)dipalladium (0) (Strem Chemicals, Newburyport, Mass., 80 mg, 0.087 mmol), 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (Acros Organics, New Jersey, 971 mg, 4.35 mmol) followed by 5-chloro-2-nitroanisole (Sigma Aldrich, 816 mg, 4.35 mmol). The solids were purged with argon and treated with 1,4-dioxane (12 mL) and water (4 mL), scaled and heated at 110° C. in a heating block for 1 h. The reaction mixture was treated with 1 N NaOH and extracted with EtOAc (3×30 mL), dried over MgSO4, filtered and concentrated. The crude residue was purified on the ISCO Combiflash RF (80 g Thomson SingleStep column, using a gradient of 0-20% MeOH in DCM) affording 4-(3-methoxy-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (19a; 970 mg, 3.91 mmol, 90% yield) as a rust-brown solid which crystallized upon standing. m/z (ESI, +ve ion) 249.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 7.86 (1H, d, J=8.4 Hz), 6.99-7.08 (2H, m), 6.17-6.24 (1H, m), 3.97 (3H, s), 3.15 (2H, q, J=2.8 Hz), 2.65-2.74 (2H, m), 2.53-2.62 (2H, m), 2.38-2.46 (3H, m). In a 50 mL glass reactor, 4-(3-methoxy-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (940 mg, 3.79 mmol) was treated with palladium hydroxide (20 wt % Pd, dry basis, on wet carbon, degussa type e101 ne/w, 266 mg, 0.38 mmol) and anhydrous EtOH (20 mL). The reactor was purged with hydrogen (5×) and allowed to stir under 50 psi hydrogen at RT for 4 h. The reaction mixture was filtered through a 0.45 urn acrodisc to remove the catalyst residues washing with MeOH and concentrated to dryness under high vacuum affording 2-methoxy-4-(1-methylpiperidin-4-yl)aniline (19b; 830 mg, 3.77 mmol, 99% yield) as a yellow crystalline solid. m/z (ESI, +ve ion) 221.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 6.56-6.74 (3H, m), 3.76-3.89 (3H, m), 3.54-3.76 (2H, m), 2.97 (2H, d, J=11.2 Hz), 2.34-2.47 (1H, m), 2.23-2.34 (3H, 1.95-2.12 (2H, m), 1.70-1.90 (4H, m).
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
971 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two
Quantity
83 mg
Type
catalyst
Reaction Step Two
Quantity
816 mg
Type
reactant
Reaction Step Three

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